2-Pyridin-2-yl-benzooxazol-5-ylamine is an organic compound characterized by its unique structural features, which include a pyridine ring and a benzooxazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. It is classified under the category of heterocyclic compounds, which are organic molecules containing rings made up of at least one atom that is not carbon.
The compound can be synthesized through various chemical reactions involving starting materials such as benzoxazole derivatives and pyridine derivatives. Its classification falls within the realm of nitrogen-containing heterocycles, which are pivotal in drug discovery and development due to their diverse biological activities.
The synthesis of 2-Pyridin-2-yl-benzooxazol-5-ylamine can be accomplished through several synthetic routes. One common method involves the reaction of 5-nitro-2-(2-pyridinyl)benzoxazole with reducing agents such as hydrazine in an alcoholic medium. This reaction typically occurs under controlled temperature conditions to facilitate the reduction process effectively.
The molecular formula of 2-Pyridin-2-yl-benzooxazol-5-ylamine is with a molecular weight of approximately 211.22 g/mol. The structure consists of a pyridine ring connected to a benzooxazole, which contributes to its unique properties and potential reactivity.
The compound's structure can be represented as follows:
The primary reaction pathway for synthesizing 2-Pyridin-2-yl-benzooxazol-5-ylamine involves the reduction of nitro groups on the benzene ring to amine groups, which can be achieved through catalytic hydrogenation or reductive amination techniques.
The mechanism of action for 2-Pyridin-2-yl-benzooxazol-5-ylamine is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors, potentially influencing pathways related to inflammation or pain modulation.
The physical properties of 2-Pyridin-2-yl-benzooxazol-5-ylamine include:
The applications of 2-Pyridin-2-yl-benzooxazol-5-ylamine extend into various fields:
Schistosomiasis is a neglected tropical disease caused by parasitic flatworms of the genus Schistosoma, affecting over 200 million people globally and causing approximately 200,000 deaths annually [8]. The disease imposes a health burden comparable to malaria or tuberculosis in endemic regions, with chronic infections leading to organ damage, childhood developmental delays, and reduced productivity . For decades, praziquantel (PZQ) has been the sole first-line treatment due to its efficacy against all human schistosome species (S. mansoni, S. haematobium, S. japonicum), low cost, and manageable side effects [8]. However, PZQ monotherapy faces critical limitations:
Table 1: Limitations of Current Schistosomiasis Chemotherapy
Issue | Impact on Treatment | Evidence |
---|---|---|
Juvenile Stage Refractoriness | High reinfection rates; requires repeat dosing | Liver-stage worms survive therapeutic doses |
Field Treatment Failures | ≤30% cure rates in high-transmission areas | Suboptimal egg reduction rates (ERR) [8] |
Heritable Resistance | 5-fold ↑ ED₅₀ in lab strains; reduced tegument damage in resistant worms [8] | S. mansoni selection via snail/mouse passages |
The reliance on PZQ and absence of vaccines have intensified efforts to identify novel molecular targets. Traditional phenotypic screening faces challenges due to the size of adult schistosomes (~1 cm), limiting high-throughput approaches [10]. Consequently, target-based drug discovery has gained prominence, leveraging:
The UPS regulates protein degradation and is critical for schistosome homeostasis. Key insights include:
Table 2: Key Characteristics of 2-Pyridin-2-yl-benzooxazol-5-ylamine
Property | Value | Source |
---|---|---|
CAS Number | 61431-37-6 | [3] [7] |
Molecular Formula | C₁₂H₉N₃O | [3] [7] |
IUPAC Name | 2-(Pyridin-2-yl)-1,3-benzoxazol-5-amine | [1] [7] |
Storage | 2–8°C (dark, inert atmosphere) | [3] |
Mechanism | Disruption of p97 ATPase in UPS | [10] |
Table 3: Structure-Activity Insights for Benzoxazole Scaffolds
Scaffold Modification | Impact on Anti-Schistosomal Activity |
---|---|
5-Amine substitution (R=NH₂) | ↑ Hydrogen bonding with p97 D2 domain P-loop |
Pyridin-2-yl at C2 | ↑ Selectivity via coordination with parasite-specific residues |
Propiolamide linker (optional) | Enables covalent inhibition of p97 Cys519; induces allosteric changes |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9